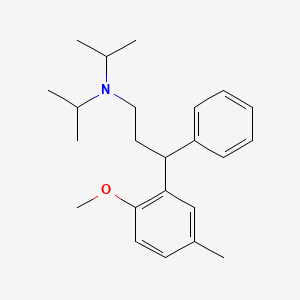
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl-
Übersicht
Beschreibung
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- is a complex organic compound with a unique structure that includes a benzene ring, a propanamine chain, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- typically involves multiple steps, including the formation of the benzene ring, the introduction of the propanamine chain, and the addition of the methoxy and methyl groups. Common reagents used in these reactions include halogenated benzene derivatives, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and alkylating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- include other benzenepropanamine derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.
Eigenschaften
Molekularformel |
C23H33NO |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3 |
InChI-Schlüssel |
CCXFTVHDCYNKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














